4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid
Description
4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid is a multifunctional boronic acid derivative featuring a phenyl ring substituted with an acetylamino group (at position 4), a fluorine atom (position 2), and a methoxycarbonyl group (position 5). This compound’s structural complexity confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
(4-acetamido-2-fluoro-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BFNO5/c1-5(14)13-9-4-8(12)7(11(16)17)3-6(9)10(15)18-2/h3-4,16-17H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVFJINWGXSZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)NC(=O)C)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BFNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-2-fluoro-5-nitrobenzoic Acid Methyl Ester
The synthesis begins with the esterification of 4-bromo-2-fluoro-5-nitrobenzoic acid. Using methanol and concentrated sulfuric acid as a catalyst, the carboxylic acid is converted to its methyl ester derivative at 60–70°C for 4–6 hours. This step ensures the protection of the carboxylic acid group during subsequent reactions.
Reaction Conditions
Miyaura Borylation for Boronic Acid Installation
The bromine substituent at position 4 is replaced with a boronic acid group via Miyaura borylation. This palladium-catalyzed reaction employs bis(pinacolato)diboron (B₂pin₂) and a palladium complex.
Reaction Conditions
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Catalyst : Pd(dppf)Cl₂ (5 mol%)
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Reagents : B₂pin₂ (1.2 equiv), KOAc (3 equiv)
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Solvent : 1,4-Dioxane
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Temperature : 90°C
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Time : 16 hours
The resulting 4-(pinacolatoboryl)-2-fluoro-5-nitrobenzoic acid methyl ester is hydrolyzed using hydrochloric acid to yield the free boronic acid.
Nitro Group Reduction and Acetylation
The nitro group at position 5 is reduced to an amine using catalytic hydrogenation (H₂, 3 atm, Pd/C) in ethanol at room temperature for 6 hours. Subsequent acetylation with acetic anhydride in the presence of triethylamine introduces the acetylamino group.
Reduction Conditions
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Catalyst : 10% Pd/C (0.1 equiv)
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Pressure : 3 atm H₂
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Solvent : Ethanol
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Time : 6 hours
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Yield : ~90%
Acetylation Conditions
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Reagents : Acetic anhydride (1.5 equiv), Et₃N (2 equiv)
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Solvent : Dichloromethane
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Time : 2 hours
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Yield : ~95%
Nitration of Preformed Boronic Acid Derivatives
Nitration of 2-Fluoro-5-carboxyphenylboronic Acid
Starting with 2-fluoro-5-carboxyphenylboronic acid, nitration is performed using fuming nitric acid and concentrated sulfuric acid at 0–10°C. This introduces a nitro group at position 4.
Reaction Conditions
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Nitrating Agents : HNO₃ (1.2 equiv), H₂SO₄ (3 equiv)
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Temperature : 0–10°C
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Time : 2–3 hours
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Yield : ~70%
Esterification and Functional Group Interconversion
The carboxylic acid is esterified to methoxycarbonyl using methanol and thionyl chloride (SOCl₂) as a dehydrating agent. Subsequent reduction of the nitro group (H₂/Pd) and acetylation follow the conditions outlined in Section 1.3.
Comparative Analysis of Methodologies
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Material Cost | Moderate | High |
| Step Count | 5 | 4 |
| Overall Yield | ~55% | ~50% |
| Boronic Acid Stability | High | Moderate |
Method 1 offers superior boronic acid stability due to late-stage borylation, whereas Method 2 risks boronic acid degradation during nitration. Both routes necessitate rigorous purification after acetylation to isolate the target compound.
Challenges and Optimization Strategies
Regioselectivity in Nitration
The electron-withdrawing boronic acid group directs nitration to the meta position, but competing effects from fluorine and ester groups may alter regioselectivity. Computational modeling (DFT) suggests that fluorine’s ortho/para-directing nature dominates, favoring nitration at position 4.
Chemical Reactions Analysis
4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the boronic acid moiety, using reagents like halides or amines.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and mild bases or acids to facilitate the desired transformations . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds essential for creating pharmaceuticals and other organic compounds .
Medicinal Chemistry
The compound has shown potential in drug development, particularly as a pharmacophore in enzyme inhibitors. Its boronic acid functionality allows it to interact selectively with biological targets, making it a candidate for developing therapeutics aimed at various diseases, including cancer and bacterial infections .
Case Study: Antimicrobial Activity
Research indicates that derivatives of phenylboronic acids exhibit antimicrobial properties. For instance, studies have demonstrated that certain boronic acids can inhibit the activity of bacterial leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis. This inhibition can lead to bacterial cell death, highlighting the potential of boronic acids as antibacterial agents .
Material Science
In materials science, this compound is utilized to synthesize advanced materials with specific electronic properties. Its unique structure allows for the creation of functionalized polymers that can be employed in electronics and sensors, enhancing performance compared to traditional materials .
Mechanism of Action
The mechanism by which 4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Structural Comparison
The compound’s closest analogues include:
Key Observations :
Reactivity and Solubility
- Reactivity in Suzuki Couplings: The target compound’s electron-withdrawing CO₂Me group enhances electrophilicity at the boron center, improving oxidative addition with palladium catalysts compared to methoxy-substituted analogues . However, its acetylamino group may reduce solubility in polar solvents (e.g., water or THF) relative to nitro-substituted boronic acids (e.g., p-nitrophenylboronic acid), which exhibit higher polarity .
Solubility Profile :
Compound Solubility in THF Solubility in Water Target compound Moderate Low 2-Fluoro-5-methoxyphenylboronic acid High Moderate 3-Fluoro-4-formylphenylboronic acid Moderate Very low
Stability and Commercial Availability
- Unlike discontinued compounds such as o-nitrophenylboronic acid , the target compound remains under active investigation, likely due to its balanced reactivity and functional versatility.
- Commercial analogues like 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid are priced at ~$4,800/unit (TCI Chemicals), indicating higher market demand for fluorinated boronic acids with complex substitution patterns .
Biological Activity
4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents. Its unique structure allows it to interact with biological targets, making it an important compound for research in drug development.
- Molecular Formula : C10H11BFNO5
- IUPAC Name : (4-acetamido-2-fluoro-5-methoxycarbonylphenyl)boronic acid
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with active site residues of enzymes. This interaction can inhibit enzymatic activity, which is crucial for the development of enzyme inhibitors. The boronic acid moiety is known for its ability to bind to diols and other nucleophiles, enhancing its potential as a therapeutic agent.
Biological Applications
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in the context of cancer therapy and inflammatory diseases. It can selectively inhibit enzymes involved in tumor growth and inflammation.
- Drug Development : this compound serves as a building block in the synthesis of boron-containing drugs, which have been explored for their anticancer properties .
- Bioconjugation : The compound can be utilized in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules, facilitating targeted drug delivery systems .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of various boronic acid derivatives, including this compound, in inhibiting specific enzymes:
- p38α MAPK Inhibition : Research indicates that compounds with similar structural motifs exhibit significant binding affinity to p38α MAPK, a target involved in inflammatory responses and cancer progression. These studies suggest that modifications to the core structure can enhance inhibitory activity against this kinase .
- Anticancer Activity : In vitro studies have demonstrated that boronic acid derivatives can effectively inhibit cancer cell proliferation by targeting metabolic pathways essential for tumor growth. The introduction of functional groups such as acetylamino and methoxycarbonyl has been linked to improved biological activity .
Comparative Analysis
The following table summarizes key differences between this compound and other similar boronic acid derivatives:
| Compound Name | Molecular Formula | Primary Application | Enzyme Targeted |
|---|---|---|---|
| This compound | C10H11BFNO5 | Anticancer drug development | p38α MAPK |
| Phenylboronic acid | C6H7BNO2 | Organic synthesis | Various |
| 4-Fluorophenylboronic acid | C6H6BFO3 | Pharmaceutical intermediates | Various |
Q & A
Q. Substituent Addition :
- Fluorination : Electrophilic fluorination at position 2 using Selectfluor® or DAST.
- Acetylamino Group : Protection of the amine with acetyl chloride, followed by deprotection post-reaction.
- Methoxycarbonyl : Esterification via methoxycarbonyl chloride under basic conditions.
- Critical Factors : Temperature (60–80°C for Suzuki reactions), solvent polarity (THF or DMF for solubility), and pH control (neutral to slightly basic) to minimize protodeboronation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for signals at δ 6.5–7.5 ppm (aromatic protons), δ 2.1 ppm (acetyl CH₃), and δ 3.9 ppm (methoxy OCH₃).
- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid integrity .
- IR : Peaks at ~1350 cm⁻¹ (B-O stretching) and ~1700 cm⁻¹ (ester C=O).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₀H₁₀BFNO₅).
- DFT Validation : Compare experimental vibrational modes with computational predictions (e.g., B3LYP/6-31G*) to resolve ambiguities .
Advanced Research Questions
Q. How do electron-withdrawing/donating substituents affect this boronic acid’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Substituent Effects :
- Acetylamino (4-position) : Electron-withdrawing nature reduces electron density at boron, slowing transmetallation but improving oxidative addition stability.
- Fluoro (2-position) : Meta-directing, enhances electrophilicity of the aryl ring.
- Methoxycarbonyl (5-position) : Steric hindrance may reduce coupling efficiency with bulky partners.
- Mitigation Strategies :
- Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.
- Optimize solvent (e.g., toluene/water biphasic systems) to balance solubility and reactivity .
Q. How should researchers address discrepancies between computational (DFT) and experimental data (e.g., XRD/NMR) for conformational stability?
- Methodological Answer :
- Adjustments :
Basis Set Selection : Use hybrid functionals (e.g., B3LYP-D3) with dispersion corrections for non-covalent interactions.
Solvent Effects : Include polarizable continuum models (PCM) for solution-phase comparisons.
Dynamic Effects : Perform molecular dynamics (MD) simulations to account for temperature-dependent conformational shifts.
- Case Study : For formylphenylboronic acids, DFT-predicted dihedral angles deviated by <5° from XRD; similar protocols apply .
Q. How can competing protodeboronation or ester hydrolysis be minimized during multi-step syntheses?
- Methodological Answer :
- Protodeboronation Prevention :
- Use anhydrous conditions and degassed solvents.
- Add stabilizing agents (e.g., K₂CO₃) to maintain pH >7 .
- Ester Stability :
- Avoid protic solvents (e.g., MeOH) and high temperatures (>80°C).
- Employ orthogonal protecting groups (e.g., tert-butyl esters) for acid-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
